molecular formula C18H24N2O6S B2733032 Ethyl 2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetate CAS No. 1171625-54-9

Ethyl 2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetate

Cat. No.: B2733032
CAS No.: 1171625-54-9
M. Wt: 396.46
InChI Key: TZSZJYCCTLOJKT-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetate is a useful research compound. Its molecular formula is C18H24N2O6S and its molecular weight is 396.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antihypertensive Activity

A series of compounds including the 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been synthesized and tested for their antihypertensive properties. This research indicates the potential for these compounds to act as antihypertensive agents, with specific substitutions at the 8 position showing significant activity in lowering blood pressure. This suggests the utility of Ethyl 2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetate derivatives in the development of new medications for hypertension (Caroon et al., 1981).

Antibacterial and Antifungal Agents

The compound and its related structures have also been explored for antimicrobial activities. A study synthesized novel derivatives and tested them against a spectrum of clinically isolated microorganisms. The research points to the potential of these compounds in developing new antibacterial and antifungal treatments (Thanusu et al., 2011).

Tachykinin NK2 Receptor Antagonists

Research on spiropiperidines, which include structures related to this compound, has shown these compounds to be potent and selective non-peptide tachykinin NK2 receptor antagonists. This suggests their potential use in treating conditions like bronchoconstriction, highlighting the compound's significance in respiratory disorder therapeutics (Smith et al., 1995).

Synthetic Versatility in Organic Chemistry

Ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate, a compound related to this compound, demonstrates the synthetic versatility of these compounds. A systematic study on its Lewis acid-induced decomposition reaction offered insights into the reaction mechanisms and factors affecting product distribution. This research underscores the utility of these compounds in synthetic organic chemistry, offering pathways to various structurally complex and functionally diverse molecules (Gioiello et al., 2011).

Properties

IUPAC Name

ethyl 2-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6S/c1-3-25-17(22)16(21)19-10-8-18(9-11-19)20(12-13-26-18)27(23,24)15-6-4-14(2)5-7-15/h4-7H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSZJYCCTLOJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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